The Mechanism of Action of FR113680: A Technical Guide
The Mechanism of Action of FR113680: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR113680 is a potent and selective competitive antagonist of the Tachykinin NK1 receptor. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. FR113680 selectively binds to the NK1 receptor, inhibiting the binding of the endogenous ligand, Substance P (SP). This antagonism has been demonstrated to be effective in preclinical models of inflammation, such as cigarette smoke-induced plasma extravasation. The competitive nature of this interaction has been quantified, and its selectivity for the NK1 receptor over NK2 and NK3 receptors has been established. This guide serves as a comprehensive resource for understanding the pharmacological profile of FR113680.
Introduction
Tachykinins are a family of neuropeptides that play a crucial role in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1] Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[2][3] Substance P (SP) is the preferred endogenous ligand for the NK1 receptor.[4] The activation of the NK1 receptor by SP initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various pathological conditions.[5][6]
FR113680 is a tripeptide compound identified as a selective antagonist of the NK1 receptor.[7][8] Its ability to competitively block the binding of Substance P confers its therapeutic potential. This document will detail the molecular interactions, functional consequences, and experimental validation of FR113680's mechanism of action.
Quantitative Data
The potency and selectivity of FR113680 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| pA2 | 7.53 | Guinea Pig Ileum | Bioassay (SP-induced contraction) | [7][9] |
Table 1: Potency of FR113680
| Receptor | Activity | Species/Tissue | Assay Type | Reference |
| NK1 | Competitive Antagonist | Guinea Pig Lung Membranes | [3H]-SP Binding Assay | [7][9] |
| NK1 | No Effect | Rat Cerebral Cortical Membranes | [3H]-SP Binding Assay | [7][9] |
| NK2 | No Effect | Rat Duodenum Smooth Muscle Membranes | [3H]-Neurokinin A Binding Assay | [7][9] |
| NK3 | No Effect | Rat Cerebral Cortical Membranes | [3H]-Eledoisin Binding Assay | [7][9] |
Table 2: Selectivity Profile of FR113680
Signaling Pathways
The NK1 receptor, a G protein-coupled receptor, transduces extracellular signals from Substance P into intracellular responses. FR113680, as a competitive antagonist, prevents the initiation of this signaling cascade.
Substance P / NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by Substance P leads to the coupling of G proteins, primarily Gq and Gs.[3] This initiates two main signaling pathways:
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Phospholipase C (PLC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][10]
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Adenylate Cyclase (AC) Pathway: Gs activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3]
These signaling events ultimately lead to various physiological responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of FR113680. While the exact protocols used in the original studies may not be publicly available, these representative protocols for similar assays provide a comprehensive understanding of the experimental approach.
Radioligand Binding Assay
This assay is used to determine the binding affinity and selectivity of a compound for a specific receptor.
Protocol:
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Membrane Preparation:
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Tissues (e.g., guinea pig lung, rat cerebral cortex) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
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The supernatant is then centrifuged at high speed to pellet the membranes.
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The membrane pellet is washed and resuspended in the assay buffer.
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-
Binding Assay:
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In a reaction tube, the membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Substance P for NK1).
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Increasing concentrations of the unlabeled competitor (FR113680) are added to different tubes to determine its ability to displace the radioligand.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
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The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
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-
Separation and Detection:
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The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
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The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
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The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
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Guinea Pig Ileum Contraction Bioassay
This bioassay is a functional assay used to determine the potency of an antagonist in a physiological system.
Protocol:
-
Tissue Preparation:
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A segment of the terminal ileum is dissected from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution).[11]
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The lumen is gently flushed to remove its contents.
-
A 2-3 cm piece of the ileum is mounted in an organ bath containing the physiological solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11]
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-
Recording of Contractions:
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One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
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The tissue is allowed to equilibrate under a resting tension for a period of time.
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Dose-Response Curve:
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A cumulative concentration-response curve to an agonist (Substance P) is obtained by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.
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The tissue is then washed to allow it to return to its baseline state.
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Antagonist Evaluation:
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The tissue is incubated with a specific concentration of the antagonist (FR113680) for a defined period.
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A second cumulative concentration-response curve to the agonist is then obtained in the presence of the antagonist.
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This procedure is repeated with several different concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
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The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
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A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.
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For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is a measure of the antagonist's potency.[1][2]
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Conclusion
FR113680 is a well-characterized, selective, and competitive antagonist of the tachykinin NK1 receptor. Its mechanism of action is centered on the direct blockade of Substance P binding to the NK1 receptor, thereby inhibiting the downstream signaling pathways that mediate inflammation and other physiological responses. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding the pharmacological properties of FR113680 and its potential as a therapeutic agent. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical utility.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. rjptsimlab.com [rjptsimlab.com]
